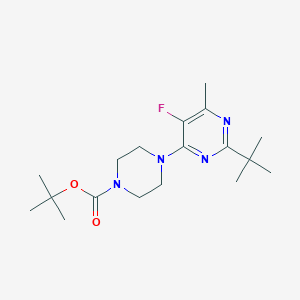![molecular formula C22H24N4O2S B6469558 2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2640895-66-3](/img/structure/B6469558.png)
2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It is related to a class of compounds known as octahydropyrrolo[3,4-c]pyrroles . These compounds are known to be potent and selective orexin-2 antagonists . Orexin-2 is a receptor that plays a crucial role in regulating wakefulness . Inhibiting this receptor promotes sleep . This class of compounds is being developed for the treatment of conditions like depression and Alzheimer’s disease .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves a series of complex chemical reactions . The optimization of physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties is crucial in the synthesis process . This leads to the discovery of compounds with suitable tissue distribution and duration of action for evaluation in the treatment of primary insomnia .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups. It contains a quinoxaline moiety, a phenylmethanesulfonyl group, and an octahydropyrrolo[3,4-c]pyrrole ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps . The exact reactions would depend on the specific synthetic route chosen. It’s important to note that the optimization of these reactions is crucial to obtain the desired compound with the right properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and others. These properties are crucial for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion .Mécanisme D'action
The compound is a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness; inhibiting orexin receptor signaling promotes sleep . This mechanism of action is thought to be effective in improving sleep, which can have beneficial effects in conditions like depression and Alzheimer’s disease .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties and its intended use. As it is being developed for medical applications, it would need to undergo rigorous testing to determine its safety profile . Any potential hazards would need to be carefully managed to ensure patient safety .
Orientations Futures
The compound is in advanced clinical development for treating depression and Alzheimer’s disease . Future research will likely focus on further optimizing its properties, understanding its mechanism of action in more detail, and conducting clinical trials to determine its efficacy and safety in patients . The ultimate goal would be to develop it into a safe and effective treatment for these conditions .
Propriétés
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-22(24-21-10-6-5-9-20(21)23-16)25-11-18-13-26(14-19(18)12-25)29(27,28)15-17-7-3-2-4-8-17/h2-10,18-19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSYTVWMNQSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469503.png)
![6-(cyclobutylmethyl)-4-[(oxolan-2-yl)methyl]-8-thia-4,6,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469508.png)
![4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile](/img/structure/B6469511.png)
![5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6469515.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469523.png)
![N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469525.png)
![N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469532.png)
![methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate](/img/structure/B6469539.png)
![methyl 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoate](/img/structure/B6469545.png)
![3-(3-chloro-2-methylphenyl)-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469546.png)
![3-{methyl[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6469550.png)
![N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B6469553.png)

